molecular formula C6H14ClNO2 B2430738 (3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride CAS No. 2309431-95-4

(3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride

Cat. No.: B2430738
CAS No.: 2309431-95-4
M. Wt: 167.63
InChI Key: GQHFQPIDEYLJJA-KGZKBUQUSA-N
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Description

(3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride is a chemical compound with a piperidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Methoxypiperidin-3-ol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of (3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize microreactor technology to ensure precise control over reaction conditions, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. The reaction conditions often involve solvents such as ethanol, methanol, or acetone, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (3R,5R)-5-Methoxypiperidin-3-ol can yield corresponding ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

(3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride form also enhances its solubility, making it more versatile for various applications .

Properties

IUPAC Name

(3R,5R)-5-methoxypiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(8)3-7-4-6;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHFQPIDEYLJJA-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(CNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](CNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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